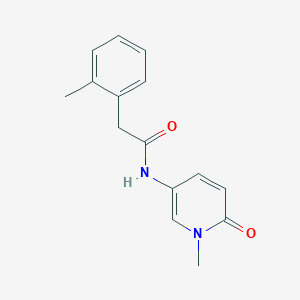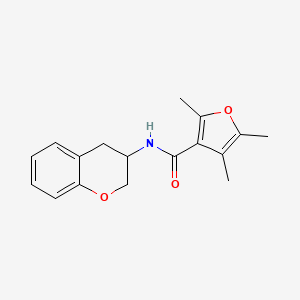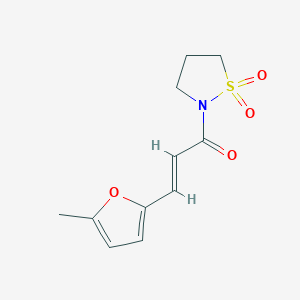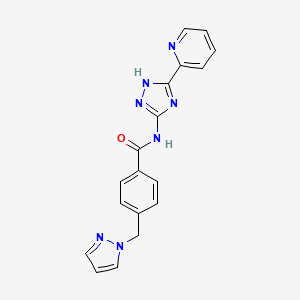
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPPB is a pyrazolylbenzonitrile derivative that has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been shown to inhibit the activity of protein kinases, such as CDK2 and CDK9, which are involved in cell cycle regulation and transcriptional control, respectively. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in macrophages, and reduce the replication of viruses, such as HIV-1 and HCV. In vivo studies have shown that 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can reduce tumor growth and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is also relatively inexpensive compared to other pyrazolylbenzonitrile derivatives. However, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile also has limited selectivity for certain targets, which can lead to off-target effects and toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile. One direction is to optimize the synthesis and purification methods to improve the yield and purity of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile. Another direction is to investigate the structure-activity relationship of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile and its derivatives to identify more potent and selective compounds. Additionally, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be further tested for its potential applications in other fields, such as catalysis and energy storage. Finally, the in vivo pharmacokinetics and toxicity of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile need to be further studied to evaluate its safety and efficacy for clinical use.
Conclusion:
In conclusion, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile is a pyrazolylbenzonitrile derivative that has potential applications in various fields. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be synthesized through different methods and has been studied for its anticancer, anti-inflammatory, and antiviral activities. The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile involves the inhibition of certain enzymes and signaling pathways. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has various biochemical and physiological effects, depending on the concentration and duration of exposure. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has advantages and limitations for lab experiments and several future directions for research and development.
Synthesemethoden
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be synthesized through various methods, including the reaction of 4-bromo-1H-pyrazole with benzyl cyanide in the presence of a catalyst or by reacting 4-bromo-1H-pyrazole with benzyl bromide followed by cyanation. The yield of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Wissenschaftliche Forschungsanwendungen
2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been tested for its anticancer, anti-inflammatory, and antiviral activities. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has also been used as a building block for the synthesis of other pyrazolylbenzonitrile derivatives with improved pharmacological properties. In material science, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile has been used as a fluorescent probe for the detection of metal ions and as a derivatization reagent for the analysis of amino acids and peptides.
Eigenschaften
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-11-6-14-15(8-11)7-10-4-2-1-3-9(10)5-13/h1-4,6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJBCGYOEJQYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)
![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)


![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-1-(2-methoxyethyl)-6-oxopyridine-3-carboxamide](/img/structure/B7527623.png)
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)


